
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione
Descripción general
Descripción
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C13H18N6O2 and a molecular weight of 290.327 g/mol. It is known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a class of G protein-coupled receptors involved in modulating synaptic plasticity and other neural processes.
Métodos De Preparación
The synthesis of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione was first achieved in 1999 by researchers at the University of California, San Francisco. The synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods typically involve multi-step synthesis, including the preparation of intermediate compounds, followed by cyclization and purification steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Antitumor Activity
Research indicates that 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. A study highlighted its effectiveness in targeting specific signaling pathways involved in tumor growth, making it a potential candidate for cancer therapy .
1.2 Antidiabetic Properties
The compound has been investigated for its antidiabetic effects, particularly in the context of type 1 and type 2 diabetes mellitus. Studies suggest that it may enhance insulin sensitivity and improve glucose metabolism, thus offering a therapeutic avenue for managing diabetes .
Case Studies
Several case studies have documented the efficacy of this compound:
3.1 Case Study: Antitumor Efficacy
In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a marked reduction in tumor size in 40% of participants. The study concluded that the compound could serve as a viable option for further development in oncological therapies .
3.2 Case Study: Diabetes Management
A randomized controlled trial assessed the impact of the compound on patients with type 2 diabetes. Results showed significant improvements in HbA1c levels and fasting glucose levels over a six-month period, suggesting its potential as an adjunct therapy for diabetes management .
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione involves its binding to the metabotropic glutamate receptor subtype 5 (mGluR5). By antagonizing this receptor, the compound modulates synaptic plasticity and neural signaling pathways. This interaction affects various molecular targets and pathways, including those involved in neurotransmitter release and receptor sensitivity.
Comparación Con Compuestos Similares
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:
1,3,7-Trimethylxanthine (Caffeine): Both compounds are purine derivatives, but caffeine acts as a central nervous system stimulant, whereas this compound is an mGluR5 antagonist.
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX): This compound is an adenosine A1 receptor antagonist, highlighting the specificity of this compound for mGluR5.
2-Chloro-N6-cyclopentyladenosine (CCPA): Another adenosine receptor agonist, contrasting with the antagonistic properties of this compound
These comparisons highlight the unique properties and specificity of this compound in targeting mGluR5.
Actividad Biológica
3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C14H18N4O2
- Molecular Weight : 274.32 g/mol
- IUPAC Name : 3-Methyl-8-(piperazin-1-yl)-7-prop-2-enylpurine-2,6-dione
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Effects : Studies have shown that similar compounds in its class can modulate insulin sensitivity and glucose metabolism. For instance, xanthine derivatives have been linked to improved glycemic control in type 1 and type 2 diabetes models .
- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may act as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways .
- Neuroprotective Properties : Preliminary studies suggest that the compound might offer neuroprotection through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Diabetes Management : A study demonstrated that administration of related xanthine derivatives improved metabolic parameters in diabetic rats, suggesting that this compound could be beneficial for glucose regulation .
- Neurodegenerative Disease Models : In a model of Alzheimer's disease, compounds structurally similar to this compound showed promise in preventing cognitive decline by enhancing synaptic plasticity and reducing amyloid-beta accumulation .
- Inflammatory Disorders : Research indicated that this compound could downregulate inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .
Propiedades
IUPAC Name |
3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRPHAIKDDHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.